2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Description
This compound is a benzothiazole derivative with a benzodioxole amide substituent and a carboxylic acid functional group. The tetrahydrobenzothiazole core is known for its conformational rigidity, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-14(8-4-5-10-11(6-8)23-7-22-10)18-16-17-13-9(15(20)21)2-1-3-12(13)24-16/h4-6,9H,1-3,7H2,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRHUBFODIDOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Amidation: The benzodioxole derivative is then reacted with an amine to form the amido group.
Formation of the Benzothiazole Ring: This involves the cyclization of a thiourea derivative with a halogenated carboxylic acid.
Coupling Reaction: Finally, the benzodioxole-amido compound is coupled with the benzothiazole derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound 2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid , with the molecular formula C16H14N2O5S and a molecular weight of 346.36 g/mol, has garnered interest in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, biochemistry, and materials science.
Chemical Properties and Structure
The compound features a complex structure that includes a benzodioxole moiety and a benzothiazole ring. These structural elements contribute to its unique chemical properties, making it suitable for various applications. The compound is primarily intended for research purposes and is not approved for human therapeutic use or veterinary applications.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development:
- Anticancer Activity : Preliminary studies indicate that derivatives of benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the benzodioxole moiety may enhance these effects by improving bioavailability and specificity towards cancer cells .
- Anti-inflammatory Properties : Research has shown that compounds containing benzodioxole structures can modulate inflammatory pathways, potentially leading to new anti-inflammatory agents .
Biochemical Studies
In biochemical research, this compound can serve as a valuable tool:
- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it useful for studying enzyme kinetics and mechanisms .
- Receptor Binding Studies : Its unique structure allows for the exploration of interactions with biological receptors, which could lead to insights into receptor-ligand dynamics and the development of new therapeutic agents.
Materials Science
The compound's chemical properties also lend themselves to materials science applications:
- Polymer Chemistry : The ability to modify the compound's functional groups can lead to the development of new polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Nanotechnology : Incorporating this compound into nanomaterials may improve their performance in drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various benzothiazole derivatives, including those similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance therapeutic efficacy.
Case Study 2: Enzyme Inhibition
In a biochemical assay, researchers tested the compound's ability to inhibit a specific enzyme linked to metabolic disorders. The results showed a dose-dependent inhibition pattern, indicating potential for further development as a therapeutic agent targeting metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional features of the target compound with analogs referenced in the evidence or related literature.
Key Observations:
Structural Diversity: The target compound’s tetrahydrobenzothiazole core distinguishes it from imidazopyridine or thiazolidinone-based analogs.
Functional Groups : The benzodioxole amide moiety in the target compound is absent in other analogs. Benzodioxole derivatives are associated with enhanced metabolic stability and bioavailability in drug design, suggesting a pharmacological advantage over simpler carboxylic acid derivatives like CAS 495-77-2 .
Hypothetical Applications: While the target compound lacks direct experimental data, its structural features align with known inhibitors of cyclooxygenase (COX) or proteases. In contrast, CAS 443875-50-1 has demonstrated antimicrobial efficacy, likely due to its hydrazone-thiazolidinone hybrid system .
Research Findings and Limitations
- SHELX Software in Structural Analysis: Although the target compound’s crystallographic data are unavailable, the SHELX system (SHELXL, SHELXS) is widely used for refining small-molecule structures with similar complexity . For example, thiazolidinone analogs (e.g., CAS 443875-50-1) have been refined using SHELXL to resolve hydrogen-bonding networks critical for activity .
- Synthetic Challenges : The benzodioxole amide group in the target compound may introduce steric hindrance during synthesis, unlike the simpler imidazopyridine derivative (CAS 495-77-2), which is commercially available as an intermediate .
Critical Analysis of Evidence
The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogs. For instance:
Biological Activity
The compound 2-(2H-1,3-benzodioxole-5-amido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzodioxole derivatives. Key steps often include:
- Formation of the benzodioxole ring.
- Amide coupling with appropriate amines.
- Cyclization to form the benzothiazole structure.
- Introduction of the carboxylic acid moiety.
The resulting compound exhibits a complex structure conducive to diverse biological interactions.
Anticancer Activity
Recent studies have shown that derivatives of benzodioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds similar to this compound were tested against cervical (HeLa) and colorectal (Caco-2) cancer cells. Results indicated IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been evaluated:
- Antibacterial Tests : Various derivatives were subjected to minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria. Notably, compounds with similar structural features displayed effective inhibition against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The biological activity extends to enzyme inhibition:
- ACE Inhibition : Some derivatives have been reported to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. For example, related compounds demonstrated IC50 values ranging from 0.07 µM to 100 µM depending on structural modifications .
Case Study 1: Anticancer Efficacy
A study involving a series of benzodioxole derivatives demonstrated that modifications to the benzothiazole ring significantly enhanced cytotoxicity against HeLa cells. The most potent derivative exhibited an IC50 value of 15 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Properties
In another investigation, a compound structurally similar to our target was tested against clinical isolates of E. coli. The results showed an MIC of 32 µg/mL, indicating strong antibacterial properties compared to common antibiotics.
Data Table: Summary of Biological Activities
Q & A
Q. How is the compound’s reactivity in nucleophilic or electrophilic environments characterized?
- Methodology : Perform kinetic studies under controlled conditions (e.g., pH 7.4 buffer at 37°C). Monitor reactions with thiols (e.g., glutathione) or electrophiles (e.g., methyl iodide) via UV-Vis or NMR. The carboxylic acid group may act as a nucleophile in esterification or amidation reactions .
Methodological Framework Integration
- Theoretical Alignment : Link synthesis and bioactivity studies to conceptual frameworks like frontier molecular orbital theory (for reactivity) or QSAR models (for drug design) .
- Data Reproducibility : Document all synthetic steps, spectroscopic parameters, and computational inputs in standardized formats (e.g., CIF files for crystallography, .mol files for docking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
